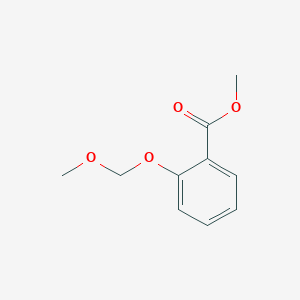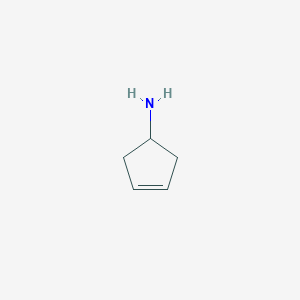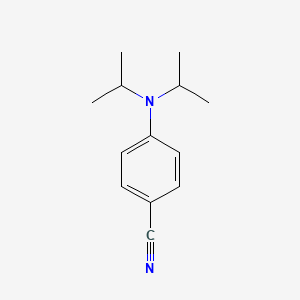
4-(Diisopropylamino)benzonitrile
描述
4-(Diisopropylamino)benzonitrile is an organic compound with the molecular formula C13H18N2. It is known for its unique structural properties and its ability to undergo intramolecular charge transfer upon photo-excitation. This compound is of particular interest in the field of photochemistry due to its dual fluorescence and fast intramolecular charge transfer characteristics .
准备方法
Synthetic Routes and Reaction Conditions
4-(Diisopropylamino)benzonitrile can be synthesized through a multi-step process involving the reaction of 4-chlorobenzonitrile with diisopropylamine. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-(Diisopropylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of 4-(Diisopropylamino)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
科学研究应用
4-(Diisopropylamino)benzonitrile has several scientific research applications:
Photochemistry: Used to study intramolecular charge transfer and dual fluorescence properties.
Material Science: Employed in the development of organic electronic materials and light-emitting devices.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
作用机制
The mechanism of action of 4-(Diisopropylamino)benzonitrile involves intramolecular charge transfer upon photo-excitation. When exposed to light, the compound undergoes a transition from a locally excited state to an intramolecular charge transfer state. This process is facilitated by the structural changes in the molecule, particularly the planarization of the amino group. The charge transfer leads to dual fluorescence, which is a key characteristic of this compound .
相似化合物的比较
Similar Compounds
4-(Dimethylamino)benzonitrile: Similar in structure but has dimethyl groups instead of diisopropyl groups.
4-(Diethylamino)benzonitrile: Contains diethyl groups instead of diisopropyl groups.
4-(Dipropylamino)benzonitrile: Features dipropyl groups instead of diisopropyl groups.
Uniqueness
4-(Diisopropylamino)benzonitrile is unique due to its bulky diisopropyl groups, which influence its photophysical properties. The steric hindrance provided by the isopropyl groups affects the intramolecular charge transfer process, making it distinct from its analogs with smaller alkyl groups .
属性
IUPAC Name |
4-[di(propan-2-yl)amino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10(2)15(11(3)4)13-7-5-12(9-14)6-8-13/h5-8,10-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFWUDXARNEXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)C#N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376721 | |
| Record name | 4-(DIISOPROPYLAMINO)BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282118-97-2 | |
| Record name | 4-(DIISOPROPYLAMINO)BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes DIABN's fluorescence unique compared to similar molecules?
A1: Unlike its close relative 4-(dimethylamino)benzonitrile (DMABN), which only exhibits locally excited (LE) state emission, DIABN displays dual fluorescence. At room temperature, both LE and intramolecular charge transfer (ICT) state emissions are observed. [, ] This dual fluorescence makes DIABN a fascinating subject for studying the dynamics of excited states and intramolecular charge transfer processes.
Q2: How does temperature affect DIABN's fluorescence?
A2: Interestingly, the ICT fluorescence of DIABN crystals diminishes with decreasing temperature and disappears entirely below 60 K, leaving only LE emission. [] This suggests an energy barrier associated with the LE to ICT transition. Researchers have determined an activation energy (Ea) of ~4 kJ/mol for this transition. []
Q3: What is the structural basis for this temperature-dependent fluorescence behavior?
A3: The diisopropylamino group in DIABN plays a crucial role. While not undergoing full rotation, changes in its conformation relative to the benzonitrile moiety are believed to contribute to the LE to ICT transition and the observed activation energy. [] Time-resolved X-ray diffraction studies revealed a decrease in the torsional angle between the diisopropylamino group and the phenyl ring from 14 degrees in the ground state to 10 degrees in the ICT state. [] This suggests that subtle conformational changes, rather than a complete twist, influence the ICT process in DIABN.
Q4: Does the surrounding environment affect DIABN's fluorescence?
A4: Yes, while DIABN exhibits dual fluorescence in both crystalline form and alkane solvents, the specific emission characteristics can differ depending on the environment. [, ] This highlights the importance of considering environmental factors when studying the photophysical properties of DIABN.
Q5: How does the molecular structure of DIABN compare to similar compounds, and how does this relate to their fluorescence?
A5: Comparing the crystal structures of DIABN, DMABN, 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), and 1-methyl-6-cyano-1,2,3,4-tetrahydroquinoline (NMC6) reveals key differences. [] While DIABN and NTC6 exhibit dual fluorescence in the gas phase, DMABN and NMC6 only show LE emission. [] This suggests that specific structural features, such as the bulky diisopropylamino group in DIABN, are crucial for promoting the formation of the ICT state.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy-](/img/structure/B3050649.png)
![[2,2'-Bipyridine]-5-sulfonic acid](/img/structure/B3050651.png)

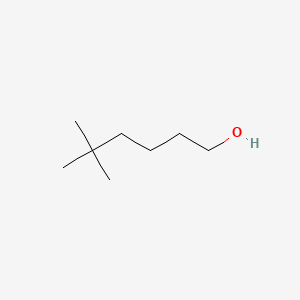
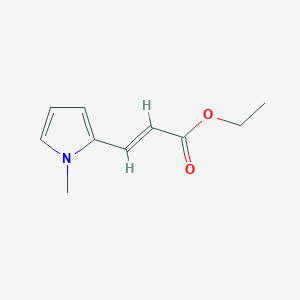
![2-[(3-methoxyphenyl)amino]benzoic acid](/img/structure/B3050657.png)
